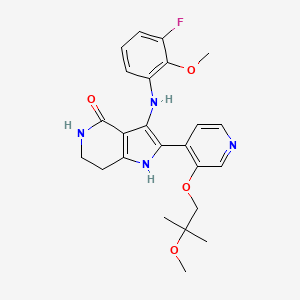

BAY 2476568

Description

Properties

IUPAC Name |

3-(3-fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O4/c1-24(2,32-4)13-33-18-12-26-10-8-14(18)20-21(19-16(28-20)9-11-27-23(19)30)29-17-7-5-6-15(25)22(17)31-3/h5-8,10,12,28-29H,9,11,13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEVXMKZJWZLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=CN=C1)C2=C(C3=C(N2)CCNC3=O)NC4=C(C(=CC=C4)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY 2476568: An In-Depth Technical Guide on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BAY 2476568 is a preclinical, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations.[1] This class of mutations is historically challenging to target with conventional EGFR tyrosine kinase inhibitors (TKIs). This compound also demonstrates potent activity against classical activating EGFR mutations (exon 19 deletions and L858R) and, notably, retains its efficacy against the C797S resistance mutation, a key mechanism of acquired resistance to third-generation irreversible EGFR TKIs.[1] This technical guide synthesizes the available preclinical data to elucidate the core mechanism of action of this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By reversibly binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This blockade of EGFR phosphorylation leads to the inhibition of key cellular processes that drive tumor growth and survival, including cell proliferation, and differentiation. The reversible nature of its binding distinguishes it from covalent irreversible inhibitors.

Preclinical evidence demonstrates that this compound exhibits selectivity for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[1] This selectivity is crucial for achieving a therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cellular Potency of this compound in Ba/F3 Cells

| EGFR Mutation Status | Cell Line | IC50 (nM) | Selectivity vs. WT |

| Exon 20 Insertions | Ba/F3 EGFR ex20ins ASV | 15.3 | ~18x |

| Ba/F3 EGFR ex20ins SVD | 11.1 | ~25x | |

| Ba/F3 EGFR ex20ins NPH | 67.9 | ~4x | |

| Wild-Type | Ba/F3 EGFR WT | 273 | 1x |

| Classical Mutations | Ba/F3 EGFR ex19del | 0.6 | - |

| Resistance Mutations | Ba/F3 EGFR ex19del/C797S | 0.3 | - |

| Ba/F3 EGFR ex19del/T790M | 54.3 | - | |

| Ba/F3 EGFR ex19del/T790M/C797S | 120 | - |

Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]

Table 2: In Vitro Biochemical Activity of this compound

| EGFR Variant | IC50 (nM) |

| EGFR ex20ins ASV | < 0.2 |

| EGFR ex20ins SVD | < 0.2 |

| EGFR ex20ins NPH | < 0.2 |

Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome |

| NSCLC Patient-Derived Xenograft (EGFRex20ins) | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition |

| PC9 Lung Cancer Cells (EGFR ex19del) | Not specified | Antitumor efficacy |

Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. The following are hypothetical protocols based on standard methodologies in the field for the assessment of EGFR inhibitors.

Biochemical Kinase Assay (Hypothetical)

The inhibitory activity of this compound on EGFR kinase activity would likely be determined using a radiometric or fluorescence-based assay.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR kinase domain (wild-type or mutant), a peptide substrate (e.g., poly-Glu-Tyr), and MgCl2 would be prepared.

-

Compound Addition: this compound would be serially diluted and added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction would be initiated by the addition of ATP (spiked with γ-³²P-ATP for radiometric assays).

-

Incubation: The reaction would be allowed to proceed at room temperature for a specified time.

-

Termination and Detection: The reaction would be stopped, and the amount of phosphorylated substrate would be quantified. For radiometric assays, this would involve capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence-based assays, a phosphorylation-specific antibody would be used.

-

IC50 Calculation: The concentration of this compound required to inhibit 50% of the kinase activity (IC50) would be determined from the dose-response curve.

Cell-Based Proliferation Assay (Hypothetical)

The effect of this compound on the proliferation of EGFR-dependent cells would be assessed using a cell viability assay.

-

Cell Seeding: Ba/F3 cells engineered to express specific EGFR mutations would be seeded into 96-well plates in a medium lacking IL-3, making their survival dependent on EGFR signaling.

-

Compound Treatment: Cells would be treated with a range of concentrations of this compound.

-

Incubation: The plates would be incubated for 72 hours to allow for effects on cell proliferation.

-

Viability Measurement: Cell viability would be measured using a reagent such as resazurin or a commercial ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results would be normalized to vehicle-treated controls, and the IC50 values would be calculated using non-linear regression analysis.

In Vivo Tumor Xenograft Study (Hypothetical)

The anti-tumor efficacy of this compound in a living organism would be evaluated using tumor xenograft models.

-

Tumor Implantation: Immunocompromised mice would be subcutaneously inoculated with human NSCLC cells harboring relevant EGFR mutations or with patient-derived xenograft fragments.

-

Tumor Growth and Randomization: Tumors would be allowed to grow to a palpable size, after which the animals would be randomized into control and treatment groups.

-

Drug Administration: this compound would be administered orally at a specified dose and schedule. The control group would receive a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice would be measured at regular intervals.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed by western blot to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.

-

Efficacy Evaluation: The anti-tumor efficacy would be determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Caption: this compound inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

Caption: A logical workflow for assessing the in vivo efficacy of this compound.

References

In-depth Technical Guide: BAY 2476568 - A Novel Reversible Inhibitor of EGFR Exon 20 Insertion Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC). While effective tyrosine kinase inhibitors (TKIs) exist for common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring exon 20 insertion (Ex20ins) mutations have historically been recalcitrant to targeted therapies. BAY 2476568 (also known as BAY-568) is an investigational, potent, and selective reversible inhibitor of EGFR that has demonstrated significant preclinical activity against a range of EGFR Ex20ins mutations, offering a promising new therapeutic strategy for this patient population with a high unmet medical need. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.

Core Compound Profile: this compound

This compound is a small molecule inhibitor designed to selectively target EGFR with Ex20ins mutations while sparing the wild-type (WT) form of the receptor. This selectivity is crucial for achieving a favorable therapeutic window, minimizing the toxicities associated with inhibiting WT EGFR in non-cancerous tissues.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell proliferation and survival. Preclinical studies have shown that treatment with this compound leads to a reduction in the phosphorylation of EGFR itself, as well as key downstream effectors such as ERK1/2 and Akt.[1] A key differentiating feature of this compound is its reversible binding nature, which contrasts with many other investigational agents for Ex20ins mutations.[2] This characteristic may be advantageous in managing potential off-target effects and could offer a different resistance profile.

dot

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different EGFR variants.

Biochemical Potency Against EGFR Exon 20 Insertion Mutants

| EGFR Exon 20 Insertion Mutant | IC50 (nM) |

| insASV | 0.09[1] |

| insSVD | 0.21[1] |

| insNPG | 0.11[1] |

Cellular Potency in Ba/F3 Cells

| Ba/F3 Cell Line Expressing | IC50 (nM) |

| EGFR ex20ins ASV | 15.3[3] |

| EGFR ex20ins SVD | 11.1[3] |

| EGFR ex20ins NPH | 67.9[3] |

| EGFR WT | 273[3] |

Note: The >20-fold selectivity for EGFR Ex20ins mutations compared to WT EGFR is observed in these isogenic Ba/F3 models.[2][4]

Activity Against Other EGFR Mutations in Ba/F3 Cells

| Ba/F3 Cell Line Expressing | IC50 (nM) |

| ex19del | 0.6[3] |

| ex19del/C797S | 0.3[3] |

| ex19del/T790M | 54.3[3] |

| ex19del/T790M/C797S | 120[3] |

These data demonstrate that this compound retains potent activity against classical EGFR mutations and, importantly, is not impacted by the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[2][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of Ba/F3 cells, which are dependent on the expression of a constitutively active kinase for their survival and growth.

Objective: To determine the IC50 of this compound against Ba/F3 cells engineered to express various EGFR mutations.

Materials:

-

Ba/F3 (murine pro-B) cell lines stably expressing human EGFR WT or mutant variants (e.g., Ex20ins ASV, Ex20ins SVD, ex19del, etc.)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Ba/F3 cells are washed to remove any residual IL-3 and resuspended in fresh growth medium. Cells are then seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Compound Preparation: A serial dilution of this compound is prepared in the appropriate cell culture medium. A vehicle control (e.g., DMSO) is also prepared at the same final concentration as the highest drug concentration.

-

Treatment: The prepared drug dilutions are added to the respective wells of the 96-well plate.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then incubated at room temperature for a short period to stabilize the luminescent signal.

-

Data Acquisition: The luminescence of each well is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).

dot

References

Preclinical data on BAY 2476568

An In-Depth Technical Guide to the Preclinical Data of BAY 2476568 For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as BAY 2927088) is a potent, selective, and reversible small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to target non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion (ex20ins) mutations, a patient population with limited effective therapeutic options. Preclinical data demonstrates that this compound exhibits high potency against various ex20ins mutations while maintaining a significant selectivity window over wild-type (WT) EGFR. Furthermore, the compound retains activity against classical activating EGFR mutations (exon 19 deletion, L858R) and, critically, the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib. In vivo studies have confirmed its anti-tumor efficacy in patient-derived xenograft models.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive tyrosine kinase inhibitor (TKI). EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[1][2]

EGFR exon 20 insertion mutations cause a conformational change in the ATP-binding pocket, leading to constitutive, ligand-independent activation of the kinase and resistance to many standard EGFR TKIs.[2] this compound is designed to effectively bind to this altered conformation, inhibiting its kinase activity and thereby blocking downstream oncogenic signaling. Its reversible, non-covalent binding mode allows it to inhibit EGFR even in the presence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[3][4]

Quantitative Preclinical Data

The preclinical activity of this compound was evaluated using biochemical and cellular assays to determine its potency and selectivity.

Table 1: In Vitro Biochemical Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of isolated EGFR enzyme variants.

| EGFR Variant | Mutation Type | IC50 (nM) |

| insASV | Exon 20 Insertion | 0.09[5] |

| insSVD | Exon 20 Insertion | 0.21[5] |

| insNPG | Exon 20 Insertion | 0.11[5] |

| Data from biochemical kinase assays. |

Table 2: In Vitro Cellular Anti-proliferative Activity of this compound

This table presents the IC50 values from proliferation assays using murine pro-B Ba/F3 cells engineered to express various human EGFR mutations. These cells depend on the expressed EGFR variant for their proliferation and survival.

| Cell Line | EGFR Genotype | IC50 (nM) |

| Ba/F3 | EGFR ex20ins ASV | 15.3[3] |

| Ba/F3 | EGFR ex20ins SVD | 11.1[3] |

| Ba/F3 | EGFR ex20ins NPH | 67.9[3] |

| Ba/F3 | EGFR Wild-Type | 273.0[3] |

| Ba/F3 | EGFR ex19del | 0.6[3] |

| Ba/F3 | EGFR ex19del / C797S | 0.3[3] |

| Ba/F3 | EGFR ex19del / T790M | 54.3[3] |

| Ba/F3 | EGFR ex19del / T790M / C797S | 120.0[3] |

| Data from 72-hour cell viability assays. |

Table 3: In Vivo Efficacy in NSCLC Xenograft Models

This table outlines the results from in vivo studies using patient-derived xenograft (PDX) models in mice.

| Model Type | EGFR Mutation | Treatment | Outcome |

| PDX Model 1 | Exon 20 Insertion | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition[3] |

| PDX Model 2 | Exon 20 Insertion | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition[3] |

| Xenograft | Exon 19 Deletion (PC9 cells) | Not specified | Antitumor efficacy observed[3] |

| All treatments were reported to be well tolerated. |

Experimental Protocols

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line.[6] For these experiments, Ba/F3 cells were engineered to express either wild-type or various mutant forms of human EGFR.

-

Cell Culture: Transduced Ba/F3 cells were cultured in IL-3-free medium, forcing their survival and proliferation to be dependent on the signaling output of the expressed EGFR variant.

-

Compound Treatment: Cells were seeded into multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The cells were incubated for 72 hours.[5]

-

Viability Assessment: Cell viability was measured using a standard method (e.g., CellTiter-Glo®).

-

Data Analysis: The resulting dose-response curves were used to calculate the IC50 values, representing the drug concentration required to inhibit 50% of cell proliferation.

Western Blot for Signaling Inhibition

This protocol was used to confirm that this compound inhibits the phosphorylation of EGFR and its key downstream effector proteins.

-

Cell Treatment: Engineered Ba/F3 cells expressing EGFR ex20ins mutants were treated with 100 nM of this compound for 6 hours.[5]

-

Lysis: Cells were harvested and lysed to extract total cellular proteins.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated EGFR (Y1068), total EGFR, phosphorylated ERK1/2, total ERK1/2, phosphorylated Akt (S473), and total Akt.

-

Detection: Following incubation with secondary antibodies, protein bands were visualized using an imaging system. A significant reduction in the phosphorylated forms of the proteins in treated cells compared to controls indicated target engagement and pathway inhibition.[5]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model than traditional cell line xenografts.

-

Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations were implanted subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a specified volume.

-

Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received this compound orally at a dose of 100 mg/kg once daily.[3]

-

Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 28 days).[3]

-

Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume between the treated and vehicle groups. The treatment was noted to cause strong TGI.[3]

References

- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrmeetingnews.org [aacrmeetingnews.org]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

BAY 2476568: A Reversible Inhibitor Targeting EGFR Exon 20 Insertion Mutations - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While therapies targeting common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have significantly improved patient outcomes, a subset of mutations remains a therapeutic challenge. Among these are insertions in exon 20 (EGFRex20ins), which account for approximately 4-10% of all EGFR mutations and are the third most prevalent type of activating EGFR mutation.[1] These mutations typically confer resistance to currently approved EGFR tyrosine kinase inhibitors (TKIs). BAY 2476568 is a novel, potent, and selective reversible inhibitor of EGFR, demonstrating significant preclinical activity against EGFRex20ins mutations. This document provides a detailed technical guide on the preclinical data and methodologies associated with the evaluation of this compound.

Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of EGFR. Its mechanism of action is centered on blocking the kinase activity of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. A key differentiating feature of this compound is its reversible binding to the EGFR kinase domain. This is in contrast to many other EGFR inhibitors that bind covalently. This reversibility may offer a distinct advantage in overcoming resistance mechanisms, such as the C797S mutation, which can render irreversible inhibitors ineffective.[2] Preclinical studies have shown that treatment with this compound leads to a reduction in the phosphorylation of EGFR and its downstream effector, Erk.[2]

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Preclinical Activity

Cellular Potency and Selectivity

This compound has demonstrated potent inhibitory activity against various EGFR mutations, with a notable selectivity for exon 20 insertion mutations over wild-type (WT) EGFR. In isogenic Ba/F3 cell models, the compound exhibited greater than 20-fold selectivity for EGFR exon 20 insertions compared to WT EGFR.[2] This selectivity suggests a potentially wider therapeutic window, minimizing off-target effects on tissues expressing normal EGFR. The compound is also highly active against classical EGFR mutations (L858R and exon 19 deletions) and, importantly, retains its activity in the presence of the C797S resistance mutation.[1][2]

| EGFR Mutation Status | Cell Line | IC50 (nM) | Selectivity vs. WT | Reference |

| Exon 20 Insertions | Ba/F3 | 4.3 - 22.5 | >20-fold | [1][2] |

| Wild-Type (WT) | Ba/F3 | 34.5 | - | [1] |

| L858R / Exon 19 Deletions | - | Data suggests greater activity than against Exon 20 insertions | - | [2] |

| C797S Resistance Mutation | - | Activity is unaffected | - | [1][2] |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in in vivo xenograft models.[1][2] Treatment with this compound in these models correlated with a reduction in the phosphorylation of EGFR and its downstream effector, Erk, in tumor tissues but not in skin samples from the treated mice, further supporting its tumor-selective activity.[2]

Experimental Protocols

Ba/F3 Cell Proliferation Assay

The potency and selectivity of this compound were assessed using the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival.

-

Cell Line Generation: Ba/F3 cells were stably transduced with retroviral vectors encoding either human wild-type EGFR or various EGFR exon 20 insertion mutants. Transduced cells were selected, and successful expression was confirmed.

-

Assay Conditions: Cells were washed to remove IL-3 and seeded in 96-well plates. They were then treated with a serial dilution of this compound.

-

Viability Assessment: After a 72-hour incubation period, cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: The resulting data were used to generate dose-response curves, from which the IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in subcutaneous xenograft models.

-

Model Establishment: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were subcutaneously implanted with human cancer cells harboring EGFR exon 20 insertion mutations.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the study.

-

Pharmacodynamic Analysis: At the end of the treatment period, tumors and skin samples were collected for the analysis of p-EGFR and p-Erk levels by Western blotting or immunohistochemistry to confirm target engagement.

Figure 2: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising novel, reversible EGFR inhibitor with potent and selective activity against challenging EGFR exon 20 insertion mutations. Its favorable preclinical profile, including its selectivity over wild-type EGFR and its retained activity against the C797S resistance mutation, highlights its potential as a valuable therapeutic agent for a patient population with a high unmet medical need. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with NSCLC harboring EGFR exon 20 insertion mutations.

References

BAY 2476568: A Comprehensive Technical Guide to its Selectivity for Mutant vs. Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the selectivity of BAY 2476568, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), for mutant versus wild-type (WT) forms of the receptor. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapies.

Executive Summary

This compound has demonstrated significant promise as a selective inhibitor of EGFR, particularly against tumors harboring exon 20 insertion (ex20ins) mutations, a patient population with high unmet medical need. Preclinical data highlight its potent activity against various EGFR mutations, including the common activating mutations (exon 19 deletions and L858R) and the C797S resistance mutation, while exhibiting a favorable selectivity profile over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. This guide consolidates the available quantitative data, outlines the key experimental protocols for assessing selectivity, and provides visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The following tables summarize the in vitro potency and selectivity of this compound against various EGFR genotypes. The data has been compiled from publicly available preclinical studies.

Table 1: Biochemical Inhibitory Activity of this compound against EGFR Exon 20 Insertion Mutants

| EGFR Variant | IC50 (nM) |

| insASV | 0.09[1] |

| insSVD | 0.21[1] |

| insNPG | 0.11[1] |

| Wild-Type (WT) | >1000[1] |

Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Cells

| Ba/F3 Cell Line Expressing | IC50 (nM) | Selectivity (Fold vs. WT) |

| EGFR ex20ins ASV | 15.3[2] | ~18 |

| EGFR ex20ins SVD | 11.1[2] | ~25 |

| EGFR ex20ins NPH | 67.9[2] | ~4 |

| Wild-Type (WT) EGFR | 273[2] | 1 |

Table 3: Cellular Antiproliferative Activity of this compound against Other EGFR Mutations in Ba/F3 Cells

| Ba/F3 Cell Line Expressing | IC50 (nM) |

| EGFR ex19del | 0.6[2] |

| EGFR ex19del/C797S | 0.3[2] |

| EGFR ex19del/T790M | 54.3[2] |

| EGFR ex19del/T790M/C797S | 120[2] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the selectivity and potency of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Assay

This assay biochemically measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein variants.

-

Materials:

-

Recombinant human EGFR proteins (wild-type and mutant variants)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound (this compound) serially diluted in DMSO

-

384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and substrate in the kinase buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival but can be engineered to proliferate in an IL-3-independent manner when expressing a constitutively active kinase, such as a mutant EGFR.

-

Materials:

-

Ba/F3 cells stably transfected with wild-type or mutant human EGFR constructs.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

IL-3 (for maintaining parental Ba/F3 cells).

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Test compound (this compound) serially diluted in culture medium.

-

-

Procedure:

-

Wash the engineered Ba/F3 cells to remove any residual IL-3.

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assess cell viability by adding a viability reagent (e.g., CellTiter-Glo®) and measuring the luminescence, which is proportional to the number of viable cells.

-

Determine the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

-

Western Blot Analysis of EGFR Phosphorylation

This technique is used to determine the effect of the inhibitor on the autophosphorylation of EGFR and the phosphorylation of its downstream signaling proteins in cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or patient-derived cells with ex20ins).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

-

Procedure:

-

Culture the cancer cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of the compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Human cancer cell lines or patient-derived tumor fragments harboring relevant EGFR mutations.

-

Matrigel or similar basement membrane extract.

-

Test compound (this compound) formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant the cancer cells or tumor fragments into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle daily by oral gavage.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Kinase Inhibitor Selectivity

References

An In-Depth Technical Guide to the Downstream Signaling Pathway Inhibition of BAY 2476568

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2476568 is a novel, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibition of downstream signaling pathways. It includes a compilation of preclinical quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction: The Challenge of EGFR Exon 20 Insertion Mutations

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation through the activation of downstream signaling pathways.[3] The most prominent of these are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4] In NSCLC, activating mutations in the EGFR gene are common oncogenic drivers. While deletions in exon 19 and the L858R point mutation in exon 21 are effectively targeted by several generations of TKIs, insertions in exon 20 have remained a significant clinical challenge due to structural changes in the ATP-binding pocket that confer resistance.

This compound has emerged as a promising therapeutic agent specifically designed to overcome this challenge. It exhibits high selectivity for EGFR exon 20 insertion mutants over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[2] Furthermore, its reversible binding mechanism and potent activity against the C797S resistance mutation, which can arise after treatment with irreversible inhibitors like osimertinib, highlight its potential clinical significance.[2]

Mechanism of Action and Downstream Signaling Inhibition

This compound exerts its therapeutic effect by directly binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of key signaling nodes, including EGFR itself, as well as ERK1/2 and Akt.[5]

The primary downstream signaling pathways affected by this compound are:

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Inhibition of EGFR phosphorylation by this compound prevents the activation of PI3K and its downstream effector AKT, leading to decreased cell survival and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. By blocking EGFR activation, this compound effectively dampens the signaling cascade through RAS, RAF, MEK, and ultimately ERK, a key transcription factor for pro-proliferative genes.

The following diagram illustrates the points of inhibition of this compound within the EGFR signaling network.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against EGFR Exon 20 Insertion Mutants [1][5]

| Target | IC50 (nM) |

| EGFR ex20ins ASV | < 0.2 |

| EGFR ex20ins SVD | < 0.2 |

| EGFR ex20ins NPG | 0.11 |

| EGFR ex20ins L858R | 28.3 |

| WT EGFR | > 1000 |

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Mutants [1][5]

| Cell Line | IC50 (nM) |

| Ba/F3 EGFR ex20ins ASV | 15.3 - 24 |

| Ba/F3 EGFR ex20ins SVD | 11.1 - 20 |

| Ba/F3 EGFR ex20ins NPH | 67.9 |

| Ba/F3 WT EGFR | 128 - 273 |

Table 3: Inhibition of Downstream Signaling by this compound (100 nM, 6h) in Ba/F3 Cells [5]

| Cell Line | Target | Result |

| Ba/F3 EGFR ex20ins ASV | p-EGFR (Y1068) | Significant Inhibition |

| p-ERK1/2 | Significant Reduction | |

| p-Akt (S473) | Significant Reduction | |

| Ba/F3 EGFR ex20ins SVD | p-EGFR (Y1068) | Significant Inhibition |

| p-ERK1/2 | Significant Reduction | |

| p-Akt (S473) | Significant Reduction | |

| Ba/F3 WT EGFR | p-EGFR (Y1068) | Incomplete Inhibition |

| p-ERK1/2 | Weak Reduction | |

| p-Akt (S473) | Weak Reduction |

Experimental Protocols

This section provides representative protocols for key assays used to evaluate the inhibitory activity of compounds like this compound.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Materials:

-

Purified recombinant EGFR enzyme (wild-type and mutants)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or vehicle (for controls).

-

Add 2 µL of a master mix containing the EGFR enzyme to each well.

-

To initiate the reaction, add 2 µL of a master mix containing the substrate and ATP. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of the inhibitor on the phosphorylation of EGFR and its downstream targets within a cellular context.

Materials:

-

Cancer cell lines (e.g., Ba/F3 expressing EGFR mutants)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

The following diagram outlines the general workflow for these experimental protocols.

Conclusion

This compound is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant promise in preclinical models. Its ability to effectively block the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways provides a strong rationale for its clinical development in this patient population with a high unmet medical need. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel EGFR inhibitors and the broader field of targeted cancer therapy. Further investigation in clinical trials will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Structural Biology of BAY 2476568: An In-Depth Analysis of its Binding to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology and binding characteristics of BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against clinically relevant exon 20 insertion mutations.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the presence of specific mutations, such as insertions in exon 20, has posed a significant therapeutic challenge due to steric hindrance within the ATP-binding pocket, rendering many inhibitors ineffective.[3] this compound has emerged as a promising therapeutic agent designed to overcome this resistance. This document delves into the preclinical data characterizing its interaction with EGFR.

Mechanism of Action

This compound is a potent and selective, reversible inhibitor of EGFR.[3] Unlike covalent inhibitors that form a permanent bond with a cysteine residue (C797) in the ATP-binding site, this compound's reversible nature allows it to be effective even in the presence of the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[3] Its mechanism relies on high-affinity, non-covalent interactions within the ATP-binding pocket of both wild-type and mutated EGFR, with a demonstrated selectivity for exon 20 insertion mutants.

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutants and cell lines.

Table 1: Biochemical Inhibitory Activity of this compound against EGFR Kinase Variants

| EGFR Variant | IC50 (nM) |

| ex20ins ASV | < 0.2[4] |

| ex20ins SVD | < 0.2[4] |

| ex20ins NPH | < 0.2[4] |

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Mutants

| Ba/F3 Cell Line | IC50 (nM) |

| ex20ins ASV | 15.3[4] |

| ex20ins SVD | 11.1[4] |

| ex20ins NPH | 67.9[4] |

| EGFRwt | 273[4] |

Table 3: Inhibitory Activity of this compound against Other Clinically Relevant EGFR Mutations

| EGFR Mutation | IC50 (nM) |

| ex19del | 0.6[4] |

| ex19del/C797S | 0.3[4] |

| ex19del/T790M | 54.3[4] |

| ex19del/T790M/C797S | 120[4] |

Structural Insights into this compound-EGFR Binding

While a co-crystal structure of this compound specifically with an EGFR exon 20 insertion mutant is not publicly available, a study analyzing a panel of exon 20 inhibitors, including the closely related compound BAY-568, provides significant insights into its binding mode through co-crystallization with wild-type EGFR.[5]

Biochemical, structural, and cellular studies of a diverse panel of EGFR inhibitors revealed that the more recently developed compounds BAY-568, TAS6417, and TAK-788 inhibit EGFR insASV and insSVD in a mutant-selective manner, with BAY-568 being the most potent and selective versus wild-type (WT) EGFR.[5] Cocrystal structures with WT EGFR reveal the binding modes of each of these inhibitors and of poziotinib, a potent but not mutant-selective inhibitor, and together they define interactions shared by the mutant-selective agents.[5][6] These structures indicate that these inhibitors occupy the ATP-binding pocket, forming key interactions with the hinge region of the kinase domain. The selectivity of BAY-568 and similar compounds for exon 20 insertion mutants is thought to arise from their ability to accommodate the altered conformation of the ATP-binding pocket induced by these mutations, which often leads to steric hindrance for other inhibitors.

Downstream Signaling Pathway Inhibition

Activation of EGFR triggers a cascade of downstream signaling pathways that promote cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7] this compound has been shown to effectively inhibit the autophosphorylation of EGFR, which in turn blocks the activation of these critical downstream effectors. Preclinical studies have demonstrated decreased phosphorylation of EGFR, ERK, and Akt in cells treated with this compound, confirming its mechanism of action in suppressing these oncogenic signaling cascades.[4]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Kinase Assay (Biochemical IC50 Determination)

This protocol outlines a general procedure for determining the in vitro inhibitory potency of this compound against EGFR kinase variants.

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase (wild-type or mutant variants), serially diluted this compound in DMSO, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a appropriate substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add the EGFR enzyme to each well, followed by the addition of varying concentrations of this compound or a DMSO vehicle control. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as radiometric assays using [γ-33P]ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of this compound required to inhibit 50% of the EGFR kinase activity, is then determined by fitting the data to a sigmoidal dose-response curve.

Ba/F3 Cell Proliferation Assay (Cellular IC50 Determination)

This protocol describes a common method for assessing the anti-proliferative effects of this compound on cells engineered to be dependent on EGFR signaling.

Methodology:

-

Cell Culture: Culture Ba/F3 murine pro-B lymphoid cells that have been stably transfected to express human wild-type or mutant EGFR. These cells are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum and IL-3. For the assay, the cells are washed to remove IL-3, making their proliferation dependent on the activity of the expressed EGFR variant.

-

Cell Seeding: Seed the IL-3-deprived Ba/F3 cells into 96-well plates at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound (and a DMSO control) to the wells.

-

Incubation: Incubate the plates for a period of 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO control for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol details the procedure for examining the effect of this compound on the phosphorylation status of EGFR and its downstream effectors.

Caption: Step-by-step workflow for Western blot analysis of EGFR pathway phosphorylation.

Methodology:

-

Cell Treatment: Plate cells (e.g., NSCLC cells harboring an EGFR exon 20 insertion) and grow to sub-confluency. Serum-starve the cells overnight to reduce basal signaling. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours). If required, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), phosphorylated ERK (p-ERK1/2 Thr202/Tyr204), and phosphorylated Akt (p-Akt Ser473). Also, probe separate blots or strip and re-probe the same blot with antibodies against total EGFR, total ERK, and total Akt as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative change in phosphorylation upon treatment with this compound.

Conclusion

This compound is a potent, reversible, and selective inhibitor of EGFR, demonstrating significant activity against challenging exon 20 insertion mutations while retaining efficacy against other common activating and resistance mutations. Its non-covalent binding mechanism offers a potential advantage in overcoming C797S-mediated resistance. The preclinical data strongly support its mechanism of action through the direct inhibition of EGFR kinase activity and the subsequent suppression of downstream pro-survival signaling pathways. The structural insights, combined with the quantitative pharmacological data, provide a solid foundation for the continued clinical development of this compound as a targeted therapy for patients with EGFR-mutated cancers.

References

- 1. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. pnas.org [pnas.org]

- 6. This compound / Bayer [delta.larvol.com]

- 7. ClinPGx [clinpgx.org]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BAY 2476568

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2476568 is an investigational, potent, selective, and reversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations. Preclinical data have demonstrated its significant selectivity for these mutations over wild-type (WT) EGFR, a critical factor for a favorable therapeutic window. Furthermore, this compound has shown efficacy against other clinically relevant EGFR mutations, including the C797S resistance mutation, and has demonstrated in vivo anti-tumor activity in xenograft models. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, particularly in non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, tumors harboring EGFR exon 20 insertion mutations have remained a significant clinical challenge due to their inherent resistance to many of these agents. This compound has emerged as a promising therapeutic candidate designed to address this unmet need. Its reversible binding mechanism and high selectivity for ex20ins mutants offer a potential advantage in terms of both efficacy and safety. This document serves as a detailed repository of the preclinical data characterizing the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacodynamics

The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of mutant EGFR and downstream signaling pathways.

In Vitro Potency and Selectivity

This compound has shown potent inhibitory activity against various EGFR exon 20 insertion mutations, as well as other common activating and resistance mutations, while maintaining a significant selectivity margin over wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutations

| EGFR Variant | IC50 (nM) | Cell Line/Assay |

| Exon 20 Insertions | ||

| ex20ins ASV | < 0.2 | Biochemical Assay |

| ex20ins SVD | < 0.2 | Biochemical Assay |

| ex20ins NPH | < 0.2 | Biochemical Assay |

| SCCNC4EGFRex20insSVD | 11.1 | Cell-based Assay |

| Other Mutations | ||

| ex19del | 0.6 | Cell-based Assay |

| ex19del/C797S | 0.3 | Cell-based Assay |

| ex19del/T790M | 54.3 | Cell-based Assay |

| ex19del/T790M/C797S | 120 | Cell-based Assay |

| Wild-Type EGFR | ||

| WT EGFR | 273 | Cell-based Assay |

Data compiled from preclinical presentations.

In Vivo Pharmacodynamics and Anti-Tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of the compound led to significant tumor growth inhibition (TGI) in a dose-dependent manner. This anti-tumor activity correlated with the inhibition of EGFR signaling within the tumor tissue.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | EGFR Mutation | Dose | Tumor Growth Inhibition |

| PC9 Lung Cancer Cells | ex19del | Not specified | Efficacious |

| NSCLC PDX Model 1 | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong TGI |

| NSCLC PDX Model 2 | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong TGI |

PDX: Patient-Derived Xenograft. Data is qualitative as reported in preclinical summaries.

Pharmacodynamic analyses of tumor and skin samples from treated mice revealed a reduction in the phosphorylation of EGFR and its downstream effector, Erk, in tumor tissues, but not in skin samples. This indicates a selective on-target activity in the tumor with a sparing effect on tissues expressing wild-type EGFR.[1]

Pharmacokinetics

Preclinical studies in various animal models have indicated that this compound possesses favorable pharmacokinetic properties, supporting its development as an orally administered therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies are not yet publicly available. However, initial reports suggest good oral bioavailability.

Table 3: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (%) |

| Mice | 65 |

| Rats | 72.6 |

| Dogs | 87.9 |

Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life have not been publicly disclosed.

Signaling Pathway and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of mutant EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Caption: Inhibition of mutant EGFR by this compound blocks downstream signaling pathways.

Experimental Workflow: In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following workflow outlines the typical process for determining the IC50 of this compound in cancer cell lines.

Caption: Standard workflow for determining the in vitro IC50 of this compound.

Experimental Workflow: In Vivo Xenograft Study

Xenograft studies in immunodeficient mice are essential for evaluating the in vivo efficacy of anti-cancer compounds.

Caption: General workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a promising, potent, and selective reversible inhibitor of EGFR, with a particularly strong activity against the historically challenging EGFR exon 20 insertion mutations. The preclinical data summarized herein highlight its favorable pharmacodynamic profile, characterized by high potency against mutant EGFR and significant selectivity over wild-type EGFR, which translates to in vivo anti-tumor efficacy with a potential for a good safety margin. The compound's favorable oral bioavailability in preclinical species further supports its clinical development. Further publication of detailed pharmacokinetic and pharmacodynamic data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound have not been made publicly available in full. The information provided in this guide is based on summaries from scientific conferences and publications. Standard methodologies for in vitro cell-based assays, biochemical kinase assays, and in vivo xenograft studies are presumed to have been followed. For specific details, direct reference to the primary publications and presentations is recommended.

References

Early Pipeline Technical Guide: BAY 2476568 - A Novel Inhibitor of EGFR Exon 20 Insertion Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pipeline data for BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion (ex20ins) mutations. The information presented herein is compiled from available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, in vitro and in vivo activity, and the underlying signaling pathways associated with this novel therapeutic agent.

Core Compound Profile

This compound has demonstrated significant preclinical activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, a patient population with limited therapeutic options. A key feature of this inhibitor is its selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially favorable therapeutic window.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations.

Table 1: Biochemical Assay IC50 Values

| EGFR Variant | IC50 (nM) |

| ex20ins ASV | < 0.2 |

| ex20ins SVD | < 0.2 |

| ex20ins NPH | < 0.2 |

Table 2: Ba/F3 Cell-Based Assay IC50 Values

| EGFR Mutation in Ba/F3 Cells | IC50 (nM) |

| ex20ins ASV | 15.3 |

| ex20ins SVD | 11.1 |

| ex20ins NPH | 67.9 |

| ex19del | 0.6 |

| ex19del/C797S | 0.3 |

| ex19del/T790M | 54.3 |

| ex19del/T790M/C797S | 120 |

| Wild-Type (WT) EGFR | 273 |

Data compiled from a 2021 American Association for Cancer Research (AACR) abstract by Siegel, F. et al.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity.

Table 3: In Vivo Xenograft Model Data

| Model Type | Cancer Type | EGFR Mutation | Treatment | Outcome |

| Patient-Derived Xenograft (PDX) | NSCLC | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition |

Details from the specific PDX models are not publicly available at this time.

Mechanism of Action and Signaling Pathway

EGFR exon 20 insertion mutations lead to constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades implicated are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of the mutated EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of these downstream pathways.

Caption: EGFR Exon 20 Insertion Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the preclinical studies of this compound are not yet publicly available, this section outlines the general methodologies typically employed for the key experiments cited.

Ba/F3 Cell Proliferation Assay

This assay is a standard method to determine the inhibitor sensitivity of oncogenic kinases.

Objective: To assess the in vitro potency of this compound against various EGFR mutations.

General Protocol:

-

Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express human EGFR with specific exon 20 insertion mutations (e.g., ASV, SVD, NPH) or other mutations of interest. This renders the cells IL-3 independent, with their proliferation now being driven by the constitutively active mutant EGFR.

-

Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) but without IL-3.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.

Caption: General Workflow for a Ba/F3 Cell Proliferation Assay.

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the heterogeneity of human tumors.

Objective: To assess the in vivo anti-tumor activity of this compound.

General Protocol:

-

Model Establishment: Fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested and can be serially passaged into new cohorts of mice to expand the model.

-

Treatment Study: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 100 mg/kg, orally, daily), while the control group receives a vehicle.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

-

Data Analysis: Tumor growth curves are plotted for both treatment and control groups to assess the extent of tumor growth inhibition. At the end of the study, tumors may be harvested for further pharmacodynamic and biomarker analysis.

Caption: General Workflow for a Patient-Derived Xenograft (PDX) Model Study.

Conclusion and Future Directions

The early pipeline data for this compound are promising, demonstrating potent and selective inhibition of EGFR exon 20 insertion mutations in both in vitro and in vivo preclinical models. Its activity against the C797S resistance mutation further highlights its potential clinical utility. Further investigation, including detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as the initiation of clinical trials, will be crucial to determine the ultimate therapeutic value of this compound for patients with NSCLC harboring these challenging mutations. As of the latest information, there is no publicly available data on clinical trials for this compound. Researchers are encouraged to monitor for updates from Bayer regarding the clinical development of this compound.

The Potent and Selective Activity of BAY 2476568 on Classical EGFR Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 (also known as BAY-568) is a novel, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR). Activating mutations in EGFR are critical oncogenic drivers in a significant portion of non-small cell lung cancers (NSCLC). While the therapeutic landscape for NSCLC with classical EGFR mutations, such as exon 19 deletions (ex19del) and the L858R point mutation in exon 21, has evolved significantly, the emergence of resistance remains a clinical challenge. This technical guide provides an in-depth overview of the preclinical activity of this compound against these classical EGFR mutations, detailing its inhibitory potency, cellular activity, and the experimental methodologies used for its evaluation.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound against various EGFR mutations, including the classical ex19del and L858R mutations.

Table 1: Inhibitory Activity (IC50) of this compound in Biochemical Assays

| EGFR Mutant | IC50 (nM) |

| ex19del | 0.6[1] |

| L858R | 28.3[2] |

| ex19del/C797S | 0.3[1] |

| ex19del/T790M | 54.3[1] |

| ex19del/T790M/C797S | 120[1] |

| ex20ins ASV | < 0.2[1], 0.09[2] |

| ex20ins SVD | < 0.2[1], 0.21[2] |

| ex20ins NPH | < 0.2[1] |

| ex20ins NPG | 0.11[2] |

| Wild-Type (WT) | >1000[2] |

Table 2: Antiproliferative Activity (IC50) of this compound in Ba/F3 Cells

| Ba/F3 Cell Line expressing | IC50 (nM) |

| EGFR ex20ins ASV | 15.3[1], 24[2] |

| EGFR ex20ins SVD | 11.1[1], 20[2] |

| EGFR ex20ins NPH | 67.9[1] |

| EGFR WT | 273[1], 128[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.

In Vitro EGFR Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein.

-

Reagents and Materials:

-

Purified recombinant human EGFR enzymes (wild-type and various mutant forms).

-

ATP (Adenosine triphosphate).

-

A suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound at a range of concentrations.

-

A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production).

-

-

Procedure:

-

The EGFR enzyme is pre-incubated with serially diluted this compound in a kinase assay buffer for a specified period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection reagent and a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.

-

Cell Lines:

-

Ba/F3 (murine pro-B) cells engineered to stably express either wild-type human EGFR or various EGFR mutants (e.g., ex19del, L858R). These cells are dependent on the expressed EGFR kinase activity for proliferation in the absence of interleukin-3 (IL-3).

-

-

Procedure:

-

The engineered Ba/F3 cells are seeded in 96-well plates in IL-3-free growth medium.

-

The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures the metabolic activity of viable cells.

-

The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

-

In Vivo Xenograft Models in Mice

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Models:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human NSCLC cell lines harboring classical EGFR mutations (e.g., PC9 for ex19del) are implanted subcutaneously or orthotopically.

-

-

Procedure:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-